Lithium(1+) ion 3-bromopropane-1-sulfonate Lithium(1+) ion 3-bromopropane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 127666-86-8
VCID: VC6581623
InChI: InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1
SMILES: [Li+].C(CS(=O)(=O)[O-])CBr
Molecular Formula: C3H6BrLiO3S
Molecular Weight: 208.98

Lithium(1+) ion 3-bromopropane-1-sulfonate

CAS No.: 127666-86-8

Cat. No.: VC6581623

Molecular Formula: C3H6BrLiO3S

Molecular Weight: 208.98

* For research use only. Not for human or veterinary use.

Lithium(1+) ion 3-bromopropane-1-sulfonate - 127666-86-8

Specification

CAS No. 127666-86-8
Molecular Formula C3H6BrLiO3S
Molecular Weight 208.98
IUPAC Name lithium;3-bromopropane-1-sulfonate
Standard InChI InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1
Standard InChI Key BBLXEXPJFSLSFO-UHFFFAOYSA-M
SMILES [Li+].C(CS(=O)(=O)[O-])CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Lithium(1+) ion 3-bromopropane-1-sulfonate is characterized by a propane backbone substituted with a bromine atom at the third carbon and a sulfonate group at the first carbon, coordinated to a lithium cation. The IUPAC name, lithium;3-bromopropane-1-sulfonate, reflects this arrangement . Key identifiers include:

PropertyValue
CAS Number127666-86-8
Molecular FormulaC3H6BrLiO3S\text{C}_3\text{H}_6\text{BrLiO}_3\text{S}
Molecular Weight209.0 g/mol
InChIInChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1
Hydrogen Bond Donor Count0

The absence of hydrogen bond donors and the presence of a highly polar sulfonate group contribute to its ionic nature and solubility in polar solvents .

Structural Analysis

The compound’s structure is defined by a three-carbon chain (CH2CH2CH2\text{CH}_2\text{CH}_2\text{CH}_2) with the following functional groups:

  • A sulfonate group (SO3-\text{SO}_3^-) at the first carbon, forming an ionic bond with lithium.

  • A bromine atom at the terminal carbon, introducing electrophilic reactivity.

The lithium cation stabilizes the sulfonate anion through electrostatic interactions, creating a crystalline or powder solid under standard conditions . The InChI key BBLXEXPJFSLSFO-UHFFFAOYSA-M further confirms its stereochemical uniqueness .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate proceeds via a two-step process:

  • Formation of 3-Bromopropane-1-sulfonic Acid:

    • Reactants: 1,3-Dibromopropane and sodium sulfite.

    • Conditions: Ethanol solvent at 80°C for 10 hours.

    • Mechanism: Nucleophilic displacement of bromide by sulfite, yielding sodium 3-bromopropane-1-sulfonate .

    BrCH2CH2CH2Br+Na2SO3BrCH2CH2CH2SO3Na+NaBr\text{BrCH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{Na}_2\text{SO}_3 \rightarrow \text{BrCH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{Na} + \text{NaBr}
    • Acidification: Treatment with hydrochloric acid (pH 1–3) converts the sodium salt to the free sulfonic acid .

  • Lithiation:

    • Neutralization of 3-bromopropane-1-sulfonic acid with lithium hydroxide produces the lithium salt:

    BrCH2CH2CH2SO3H+LiOHBrCH2CH2CH2SO3Li+H2O\text{BrCH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} + \text{LiOH} \rightarrow \text{BrCH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{Li} + \text{H}_2\text{O}
    • The final product is isolated via ethanol-assisted crystallization .

Industrial-Scale Production

Hopax Fine Chemicals and Parchem specialize in manufacturing this compound, offering purities ≥95% . Key challenges include controlling bromide byproducts and optimizing lithiation efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

While explicit data on melting point or decomposition temperature are unavailable, analogous sulfonates exhibit:

  • Solubility: High in water, dimethylformamide (DMF), and ethanol due to ionic character.

  • Stability: Resistant to oxidation but susceptible to hydrolysis under acidic or basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(S=O)\nu(\text{S=O}) at 1050–1200 cm1^{-1} and ν(C-Br)\nu(\text{C-Br}) at 500–600 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show signals for methylene protons adjacent to sulfonate (δ\delta 3.0–3.5 ppm) and bromine (δ\delta 3.5–4.0 ppm) .

Applications in Advanced Technologies

Lithium-Ion Battery Electrolytes

Lithium(1+) ion 3-bromopropane-1-sulfonate functions as an electrolyte additive, enhancing passivation film formation on graphite anodes . Benefits include:

  • Improved Cycle Life: Suppresses electrolyte decomposition and metal dissolution.

  • Enhanced Safety: Reduces gas generation during overcharge .

Pharmaceutical Intermediates

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of sulfonated drug candidates. For example, analogs of this compound are used in ACE inhibitors and antiviral agents .

Surfactants and Polymers

As a sulfonate, it acts as a monomer for anion-exchange membranes or hydrophilic segments in block copolymers. Applications include water treatment and fuel cells .

Comparative Analysis with Related Compounds

CompoundCAS NumberFormulaApplication
Lithium 3-bromopropane-1-sulfonate127666-86-8C3H6BrLiO3S\text{C}_3\text{H}_6\text{BrLiO}_3\text{S}Battery electrolytes
1,3-Propane sultone1120-71-4C3H6SO3\text{C}_3\text{H}_6\text{SO}_3Electrolyte additive
Sodium 1-bromo-3-propanesulfonate73384-82-4C3H6BrNaO3S\text{C}_3\text{H}_6\text{BrNaO}_3\text{S}Surfactant precursor

Future Research Directions

  • Electrochemical Studies: Quantify ionic conductivity and SEI-forming efficiency in Li-ion cells.

  • Derivatization: Explore bromine substitution reactions to create novel sulfonated polymers.

  • Toxicology: Assess ecotoxicity and occupational exposure limits.

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